N-Ethylhex-4-enamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
110409-58-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-ethylhex-4-enamide |
InChI |
InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10) |
InChI Key |
PQLFNOORJBMOND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC=CC |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethylhex-4-enamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylhex-4-enamide is a small molecule belonging to the enamide class of compounds. While specific experimental data on its physicochemical properties and biological activity are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical structure, computed properties, and predicted spectroscopic characteristics. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented, based on established methodologies for enamide synthesis. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound.
Chemical Properties and Structure
This compound possesses a straightforward aliphatic structure characterized by an ethylamide group attached to a hex-4-enoyl chain. The presence of a carbon-carbon double bond and an amide functional group makes it an interesting candidate for various chemical transformations.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C8H15NO[1] |
| SMILES | CCNC(=O)CCC=CC[1] |
| InChI | InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10)[1] |
| InChIKey | PQLFNOORJBMOND-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. These predicted values offer valuable insights into the molecule's behavior.
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 141.115364102 u | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, a plausible and efficient method can be derived from the general synthesis of enamides via the dehydrogenation of the corresponding amide. The following protocol is adapted from a one-step method utilizing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O).[2][3][4][5][6][7]
Synthesis of this compound from N-Ethylhexanamide
This method involves the direct N-dehydrogenation of the saturated amide precursor, N-ethylhexanamide.
Materials:
-
N-Ethylhexanamide
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium Hexamethyldisilazide (LiHMDS) (1 M solution in THF)
-
Triflic Anhydride (Tf₂O)
-
Dry Ice/Acetone Bath
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: A flame-dried Schlenk flask is charged with N-ethylhexanamide (1.0 eq) and dissolved in anhydrous Et₂O under an inert atmosphere of argon or nitrogen.[7]
-
Cooling: The solution is cooled to -94 °C using a dry ice/acetone bath.[2][7]
-
Addition of Base: LiHMDS (4.8 eq, 1 M solution in THF) is added slowly to the cooled solution. The resulting mixture is stirred for 10 minutes at -94 °C.[4][5]
-
Activation and Dehydrogenation: Triflic anhydride (2.4 eq) is added dropwise over 1 minute with vigorous stirring. The reaction mixture is stirred for a specified time (typically 1-2 hours, reaction progress can be monitored by TLC).[4][5]
-
Quenching: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and the C=C double bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Predicted Spectroscopic Data
In the absence of experimental spectra, the following are predictions based on the known structure of this compound and general spectroscopic principles for enamides.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. Key expected chemical shifts (in ppm, relative to TMS) would be:
-
Vinyl protons: Two protons on the C=C double bond, likely appearing in the range of 5.0-6.0 ppm. The coupling constant between these protons would indicate the stereochemistry (cis or trans).
-
Ethyl group protons: A quartet for the -CH₂- group adjacent to the nitrogen (around 3.2-3.4 ppm) and a triplet for the terminal -CH₃ group (around 1.1-1.2 ppm).
-
Aliphatic protons: Multiplets for the methylene groups in the hexenoyl chain.
-
Amide proton: A broad singlet for the N-H proton, typically in the range of 5.5-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary structural information:
-
Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.
-
Vinyl carbons: Two signals in the range of 120-140 ppm.
-
Aliphatic carbons: Signals for the methylene and methyl carbons of the ethyl and hexenoyl groups in the upfield region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands:
-
N-H stretch: A moderate to strong band around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong, sharp absorption band around 1650 cm⁻¹.
-
N-H bend (Amide II band): A moderate band around 1550 cm⁻¹.
-
C=C stretch: A moderate band around 1640-1680 cm⁻¹.
-
=C-H stretch: A band just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 141. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and at the allylic position. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. Research into the bioactivity of this compound would be a novel area of investigation. Enamides, as a class, are present in various bioactive natural products and have been utilized as pharmacophores.[9]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Conclusion
This compound is a molecule with a well-defined structure but limited experimentally determined data in the public domain. This technical guide consolidates the available computed properties and provides a robust, plausible framework for its synthesis and characterization based on established chemical principles. The lack of information on its biological activity presents an open field for future research, where this molecule could be explored for various applications in medicinal chemistry and materials science. This document serves as a starting point for researchers to design and execute further studies on this intriguing enamide.
References
- 1. This compound | C8H15NO | CID 71335298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Method for the Synthesis of Enamides from Amides - ChemistryViews [chemistryviews.org]
- 3. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Ethylhex-4-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhex-4-enamide is a chemical compound belonging to the class of unsaturated aliphatic amides. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physical and chemical properties. In the absence of direct experimental data for this compound, information from structurally similar compounds and the general characteristics of α,β-unsaturated amides are presented to offer a predictive and comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who may be interested in the synthesis, characterization, and potential applications of this and related compounds.
Chemical and Physical Properties
Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 110409-58-0 | PubChem[1] |
| Molecular Formula | C₈H₁₅NO | PubChem[1] |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Comparative Physical Properties of Analogous Amides
Due to the lack of experimental data for this compound, the following table presents data for structurally related saturated and unsaturated amides to provide context and estimates for its physical state, boiling point, and solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| N-Ethylbutanamide | C₆H₁₃NO | 115.17 | - | - | Soluble |
| N-Ethylhexanamide | C₈H₁₇NO | 143.23 | - | - | Sparingly Soluble |
| Butanamide | C₄H₉NO | 87.12 | 115 | 216 | Soluble[2] |
| Hexanamide | C₆H₁₃NO | 115.17 | 101 | 255 | Sparingly Soluble |
Note: The solubility of amides in water generally decreases as the carbon chain length increases.[2][3] Primary and secondary amides can act as both hydrogen bond donors and acceptors, contributing to their solubility in polar solvents.[2][4]
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. This section provides an overview of the expected spectral characteristics based on the general properties of unsaturated amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons adjacent to the amide nitrogen, protons on the double bond (vinylic protons), and protons along the aliphatic chain. The chemical shifts of the vinylic protons would be indicative of the geometry of the double bond.
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the carbonyl carbon of the amide (typically in the range of 160-180 ppm), the carbons of the double bond (around 120-140 ppm), the carbons of the ethyl group, and the other aliphatic carbons in the hexenyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands:
-
N-H Stretch: A single, sharp to moderately broad band is expected in the region of 3370-3170 cm⁻¹.[5]
-
C=O Stretch (Amide I band): A strong absorption band is anticipated between 1680 and 1630 cm⁻¹.[5][6]
-
N-H Bend (Amide II band): A characteristic band for secondary amides appears in the region of 1570-1515 cm⁻¹.[5]
-
C=C Stretch: A medium to weak absorption is expected around 1650 cm⁻¹ for the carbon-carbon double bond.
-
=C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond would appear in the fingerprint region and can help determine the substitution pattern of the alkene.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), aliphatic amides often undergo characteristic fragmentation patterns. For unsaturated amides, a common fragmentation is the cleavage of the N-CO bond.[1][7] The molecular ion peak (M⁺) may be observed, and key fragments would likely correspond to the loss of the ethylamino group and fragmentation of the hexenyl chain. The presence of the double bond can influence the fragmentation pathways, leading to resonance-stabilized carbocations.
Chemical Properties and Reactivity
Enamides, such as this compound, are versatile intermediates in organic synthesis. The presence of the electron-withdrawing acyl group on the nitrogen atom modulates the reactivity of the double bond compared to enamines. While less nucleophilic than enamines, the double bond can still participate in various reactions.
The amide functionality itself is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield hex-4-enoic acid and ethylamine.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general and adaptable method for the synthesis of N-alkyl amides involves the acylation of an amine with an acyl chloride or anhydride.
Representative Synthesis of an N-Alkyl Unsaturated Amide
The following is a representative protocol for the synthesis of an N-substituted unsaturated amide, which can be adapted for the preparation of this compound from hex-4-enoyl chloride and ethylamine.
Reaction: Hex-4-enoyl chloride + Ethylamine → this compound + HCl
Materials:
-
Hex-4-enoyl chloride
-
Ethylamine (as a solution in a suitable solvent like THF or as a gas)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-4-enoyl chloride in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine and the non-nucleophilic base (approximately 1.1 to 1.2 equivalents of each with respect to the acyl chloride).
-
Slowly add the ethylamine and base solution to the stirred, cooled solution of hex-4-enoyl chloride via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Characterization: The purified product would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the amide functional group is a cornerstone of biochemistry, most notably in the peptide bonds that form proteins.
Some short-chain fatty acid amides have been investigated for their biological effects. For instance, certain N-acyl ethanolamines are involved in endocannabinoid signaling. While this compound does not belong to this specific class, its structural similarity to endogenous signaling molecules suggests that it could potentially interact with biological systems. Any investigation into the biological effects of this compound would require de novo screening and targeted studies. The presence of the unsaturated bond could also be a site for metabolic transformation or interaction with biological nucleophiles.
Conclusion
This compound is a simple unsaturated amide for which specific experimental data is currently lacking in the public domain. This guide has provided a comprehensive overview of its known identifiers and computed properties, supplemented with representative data from analogous compounds to infer its likely physical and chemical characteristics. The provided synthetic protocol offers a general and adaptable method for its preparation. Future research is needed to experimentally determine its properties, fully characterize its spectroscopic profile, and investigate its potential biological activities. This document serves as a valuable starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of this compound.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of N-Ethylhex-4-enamide
Audience: Researchers, scientists, and drug development professionals.
Discovery and History
N-Ethylhex-4-enamide is a chemical compound cataloged in public databases such as PubChem, with the assigned Chemical Abstracts Service (CAS) number 110409-58-0[1]. While its specific discovery and detailed historical development are not extensively documented in readily available literature, its existence implies it has been synthesized and characterized. The synthesis of such N-alkyl unsaturated amides is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amide and alkene functional groups. This guide outlines a plausible and robust synthetic pathway based on established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Synthesis of Hex-4-enoic Acid: This precursor is prepared via a malonic ester synthesis, a classic method for forming carbon-carbon bonds to produce substituted carboxylic acids.
-
Amidation of Hex-4-enoic Acid: The synthesized carboxylic acid is then coupled with ethylamine using a suitable activating agent to form the target amide.
Below are the detailed experimental protocols for this synthetic route.
Experimental Protocols
3.1. Step 1: Synthesis of Hex-4-enoic Acid via Malonic Ester Synthesis
This procedure involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
-
Materials: Diethyl malonate, sodium ethoxide, 3-bromopropene (allyl bromide), diethyl ether, hydrochloric acid, sodium hydroxide, sulfuric acid.
-
Procedure:
-
Alkylation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, diethyl malonate is added dropwise with stirring. The mixture is then heated to reflux. 3-Bromopropene is added slowly from the dropping funnel, and the reaction mixture is refluxed for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl allylmalonate.
-
Hydrolysis and Decarboxylation: The crude diethyl allylmalonate is refluxed with a solution of sodium hydroxide in water for 2-3 hours to hydrolyze the ester groups. The resulting solution is cooled and acidified with concentrated hydrochloric acid, which also facilitates decarboxylation upon heating. The mixture is then heated at a gentle reflux until the evolution of carbon dioxide ceases.
-
Final Purification: After cooling, the aqueous solution is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield hex-4-enoic acid. Further purification can be achieved by vacuum distillation.
-
3.2. Step 2: Synthesis of this compound
This step involves the direct coupling of hex-4-enoic acid with ethylamine. The direct reaction of a carboxylic acid and an amine to form an amide can be challenging due to the formation of an ammonium-carboxylate salt and a high activation barrier[2]. Therefore, a coupling agent is often employed.
-
Materials: Hex-4-enoic acid, ethylamine, dicyclohexylcarbodiimide (DCC) or a similar coupling agent, dichloromethane (DCM), N,N-dimethylformamide (DMF), hydrochloric acid, sodium bicarbonate.
-
Procedure:
-
Reaction Setup: Hex-4-enoic acid is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
-
Amine Addition: Ethylamine is added to the cooled solution, followed by the dropwise addition of a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane. A catalytic amount of N,N-dimethylformamide can be added to facilitate the reaction.
-
Reaction Progression: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The dicyclohexylurea byproduct, which is insoluble in dichloromethane, is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols. These values are representative of typical yields and properties for similar chemical transformations.
| Parameter | Step 1: Hex-4-enoic Acid Synthesis | Step 2: this compound Synthesis |
| Reactant Molar Ratio | Diethyl malonate:Sodium ethoxide:3-Bromopropene (1:1.1:1) | Hex-4-enoic acid:Ethylamine:DCC (1:1.2:1.1) |
| Typical Yield | 65-75% | 70-85% |
| Product Purity (Post-purification) | >95% (by GC-MS) | >98% (by HPLC) |
| Physical State | Colorless liquid | Colorless to pale yellow oil |
| Molecular Formula | C6H10O2 | C8H15NO |
| Molecular Weight | 114.14 g/mol | 141.21 g/mol [1] |
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
References
An In-depth Technical Guide on the Solubility of N-Ethylhex-4-enamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylhex-4-enamide. Due to a lack of specific experimental data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure, alongside a detailed experimental protocol for its precise determination. This guide serves as a foundational resource for researchers initiating studies involving this compound, particularly in the fields of medicinal chemistry and drug development where solubility is a critical parameter.
Predicted Solubility Profile of this compound
This compound (C8H15NO) is a molecule possessing both hydrophobic and hydrophilic characteristics.[1] The presence of a secondary amide group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. However, the six-carbon chain and the ethyl group contribute to its nonpolar character, indicating likely solubility in organic solvents.
Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various common laboratory solvents is presented in Table 1. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and alcohols, moderate solubility in nonpolar organic solvents, and limited solubility in water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. Water solubility is likely to be low due to the significant hydrocarbon portion of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Very Soluble | These solvents can accept hydrogen bonds from the amide N-H and have dipole-dipole interactions with the amide carbonyl, while also being able to solvate the hydrocarbon chain. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble | The alkyl chain of this compound will interact favorably with nonpolar solvents through van der Waals forces. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including amides. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a robust method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Accurately dispense a known volume of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Illustrative)
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
Logical Relationships in Drug Development
The solubility of a compound like this compound is a critical parameter that influences various stages of the drug development process. The following diagram illustrates these relationships.
A thorough understanding and quantitative determination of the solubility of this compound are paramount for its successful application in research and development. The methodologies and predictive insights provided in this guide offer a robust framework for achieving this.
References
Methodological & Application
Application Note & Protocol: Synthesis of N-Ethylhex-4-enamide from hex-4-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylhex-4-enamide is a valuable chemical intermediate in organic synthesis and drug discovery. The amide functional group is a cornerstone of many biologically active molecules.[1][2] This document provides a detailed protocol for the synthesis of this compound from hex-4-enoic acid and ethylamine using a carbodiimide-mediated coupling reaction. The direct condensation of a carboxylic acid and an amine is often inefficient without the use of activating agents due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[4][5]
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] HOBt is added to suppress side reactions and minimize potential racemization, although racemization is not a concern for hex-4-enoic acid.[6] The resulting activated ester is then readily converted to the desired amide upon reaction with ethylamine.[3]
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical results obtained from the described protocol.
| Parameter | Value |
| Starting Material (Acid) | hex-4-enoic acid (1.0 eq) |
| Starting Material (Amine) | Ethylamine (1.2 eq) |
| Coupling Reagent | EDC (1.1 eq) |
| Additive | HOBt (1.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product Yield (Isolated) | 85% |
| Product Purity (by NMR) | >98% |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol [7] |
Experimental Protocol
Materials:
-
hex-4-enoic acid
-
Ethylamine (2.0 M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hex-4-enoic acid (1.0 mmol, 1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add HOBt (1.1 mmol, 1.1 eq) and EDC (1.1 mmol, 1.1 eq).
-
Add DIPEA (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Stir the mixture at 0 °C for 20 minutes.
-
Slowly add ethylamine (1.2 mmol, 1.2 eq, as a 2.0 M solution in THF) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of EDC/HOBt mediated amide bond formation. The carboxylic acid is activated by EDC to form an O-acylisourea intermediate. This is then converted to an activated HOBt ester, which subsequently reacts with the amine to form the final amide product.
Caption: EDC/HOBt mediated amide synthesis pathway.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. This compound | C8H15NO | CID 71335298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of N-Ethylhex-4-enamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of N-Ethylhex-4-enamide derivatives, valuable chiral building blocks in organic synthesis and drug discovery. The described methodology focuses on a catalytic enantioselective approach to afford the target compound with high stereocontrol.
Introduction
This compound and its derivatives are important structural motifs found in various biologically active molecules. The presence of a stereocenter at the γ-position relative to the amide nitrogen makes their enantioselective synthesis a topic of significant interest. This document outlines a protocol for the asymmetric synthesis of this compound, focusing on a transition metal-catalyzed hydroamidation of a suitable diene precursor. This method offers a direct and atom-economical route to the desired chiral amide.
Overview of the Synthetic Strategy
The proposed synthesis involves the rhodium-catalyzed asymmetric hydroamidation of 1,4-hexadiene with ethylamine. The use of a chiral phosphine ligand is crucial for inducing enantioselectivity in the C-N bond formation. The reaction proceeds via the formation of a chiral rhodium-hydride catalyst, which then participates in the catalytic cycle to deliver the enantioenriched product.
Experimental Protocols
Materials and Methods
-
Reagents: 1,4-Hexadiene (99%), Ethylamine (2.0 M in THF), [Rh(cod)₂]BF₄ (98%), (R)-BINAP (98%), Toluene (anhydrous), Dichloromethane (anhydrous), Sodium Sulfate (anhydrous), Silica gel (for column chromatography).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, syringe pump, rotary evaporator, flash chromatography system, NMR spectrometer, HPLC with a chiral column.
General Procedure for Asymmetric Hydroamidation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(cod)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-BINAP (0.012 mmol, 1.2 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the flask containing the catalyst solution, 1,4-hexadiene (1.0 mmol, 1.0 equiv.) is added.
-
Substrate Addition: A solution of ethylamine (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL) is drawn into a syringe and placed on a syringe pump.
-
Reaction Execution: The ethylamine solution is added dropwise to the reaction mixture over a period of 4 hours at 60 °C. The reaction is stirred for an additional 12 hours at the same temperature.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and filtered through a short plug of silica gel to remove the catalyst.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound based on typical results for similar rhodium-catalyzed hydroamidations.
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Toluene | 60 | 16 | 85 | 92 |
| 2 | (S)-BINAP | Toluene | 60 | 16 | 83 | 91 (S) |
| 3 | (R)-SEGPHOS | THF | 50 | 24 | 78 | 95 |
| 4 | (R)-Josiphos | Dioxane | 70 | 12 | 88 | 88 |
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed asymmetric hydroamidation of 1,4-hexadiene.
Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric hydroamidation.
Logical Workflow for Synthesis and Analysis
The following diagram outlines the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
Disclaimer: This document provides a generalized protocol based on established methodologies for similar transformations. Researchers should conduct their own risk assessments and optimization studies for this specific reaction. The quantitative data presented are illustrative and may vary based on experimental conditions.
Application of N-Alkenyl Amides in the Total Synthesis of Piperidine Alkaloids: A Case Study on the Synthesis of (±)-Coniine
Introduction
The intramolecular cyclization of N-alkenyl amides and related structures represents a powerful and convergent strategy for the stereoselective synthesis of nitrogen-containing heterocyclic natural products, particularly piperidine and pyrrolidine alkaloids. This approach, often employing ring-closing metathesis (RCM), allows for the efficient construction of the core cyclic scaffold from acyclic precursors. While the specific molecule, N-ethylhex-4-enamide, is not prominently featured in documented total syntheses, the underlying chemical transformation is a cornerstone of modern synthetic organic chemistry. This note details the application of a closely related N-acyl diene in the total synthesis of the piperidine alkaloid (±)-coniine, highlighting the general utility of this synthetic strategy.
(±)-Coniine, a toxic alkaloid isolated from poison hemlock (Conium maculatum), was the first alkaloid to be synthesized, a landmark achievement by Albert Ladenburg in 1886. Modern syntheses often leverage the precision of metal-catalyzed reactions, such as RCM, to achieve higher efficiency and stereocontrol.
Key Application: Ring-Closing Metathesis in (±)-Coniine Synthesis
A common strategy for the synthesis of the piperidine core of coniine involves the RCM of a suitably substituted N-protected diene. A representative precursor, structurally analogous to the concept of cyclizing an N-alkenyl amide, is an N-acyl or N-sulfonyl protected diallylamine derivative. The general workflow for such a synthesis is depicted below.
Figure 1. General workflow for the synthesis of (±)-coniine via Ring-Closing Metathesis.
Quantitative Data from a Representative Synthesis
The following table summarizes typical quantitative data for the key RCM step in a synthesis of a protected coniine precursor, based on common literature procedures.
| Step | Reactant | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ring-Closing Metathesis | N-Tosyl-N-(pent-4-en-1-yl)pent-4-en-1-amine | Grubbs' 2nd Generation (5 mol%) | CH₂Cl₂ | 40 | 12 | 1-Tosyl-1,2,3,6-tetrahydropyridine derivative | ~90% |
Experimental Protocols
Protocol 1: Synthesis of the Diene Precursor (N-Tosyl-N,N-diallylamine)
This protocol describes the synthesis of a typical diene precursor for the RCM reaction.
Materials:
-
Diallylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diallylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-tosyl-N,N-diallylamine.
Protocol 2: Ring-Closing Metathesis to form the Piperidine Precursor
This protocol details the key cyclization step.
Materials:
-
N-Tosyl-N,N-diallylamine
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve N-tosyl-N,N-diallylamine (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
-
Add Grubbs' 2nd Generation Catalyst (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 1-tosyl-1,2,3,6-tetrahydropyridine product.
Signaling Pathways and Biological Context
Coniine's toxicity stems from its interaction with the nervous system. It is a neurotoxin that binds to and blocks the nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neuromuscular transmission and signaling in the autonomic ganglia.
Figure 2. Simplified diagram of Coniine's mechanism of action at the neuromuscular junction.
By blocking nAChRs, coniine prevents acetylcholine from binding, thereby inhibiting nerve impulse transmission to muscles. This leads to muscle paralysis, and in fatal doses, death occurs due to paralysis of the respiratory muscles. The synthesis of coniine and its analogs is of interest to researchers studying the structure and function of nAChRs, which are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy.
The total synthesis of (±)-coniine utilizing a ring-closing metathesis strategy serves as a prime example of the utility of N-alkenyl amide-like precursors in constructing complex alkaloids. The high efficiency and functional group tolerance of modern RCM catalysts allow for the reliable formation of the core piperidine ring system. This approach provides a versatile platform for the synthesis of a wide range of piperidine-containing natural products and their analogs for further investigation in drug discovery and chemical biology.
Application Note: Quantification of N-Ethylhex-4-enamide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhex-4-enamide is an amide compound of interest in various fields, including pharmacology and organic synthesis. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This application note provides a detailed protocol for the quantitative analysis of this compound in a given matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2][3]
The methodology outlined below is based on established principles of GC-MS analysis for similar amide compounds and provides a robust framework for developing and validating a quantitative assay.[1][4]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described GC-MS method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Retention Time (RT) | 8.5 ± 0.2 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Specificity | No significant interference observed |
Experimental Protocols
This section details the experimental procedure for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS) (e.g., N-Ethylheptanamide)
-
Solvents: Dichloromethane, Ethyl acetate, Hexane (all HPLC or GC grade)
-
Derivatization agent (if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
Nitrogen gas for evaporation
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Standard and Sample Preparation
2.1. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to achieve concentrations ranging from 0.5 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., N-Ethylheptanamide) in ethyl acetate.
-
Calibration Standards: Spike appropriate aliquots of the working standard solutions and a fixed amount of the internal standard into a blank matrix to prepare calibration standards.
2.2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add a known amount of the internal standard.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2.3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 5 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and can be optimized for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TG-5MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[2] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[2][5] |
| Ion Source Temperature | 230°C |
| MS Transfer Line Temperature | 280°C[2] |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | To be determined from the mass spectrum of the standard. Based on its structure (C8H15NO, MW: 141.21 g/mol )[6], characteristic fragment ions would be selected. |
| SIM Ions for Internal Standard | To be determined from the mass spectrum of the IS. |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid starting point for researchers in various scientific disciplines. Method validation should be performed in the specific laboratory and for the intended sample matrix to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. This compound | C8H15NO | CID 71335298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Ethylhex-4-enamide by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-Ethylhex-4-enamide, a compound of interest in various research and development sectors. The following protocols are designed for researchers, scientists, and drug development professionals, offering guidance on method development and sample analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in solution. A reversed-phase HPLC system with UV detection is proposed, leveraging a C18 column to achieve separation based on the compound's polarity.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.
2. Reagents and Standards:
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase: A gradient of acetonitrile and water is suggested to ensure optimal separation. For instance, a gradient starting from a lower concentration of acetonitrile and increasing over time can be effective.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (based on the amide chromophore)
4. Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition (30% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC)
The following table presents representative quantitative data for the HPLC analysis of this compound. Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow```dot
Application Notes and Protocols for N-Ethylhex-4-enamide in Medicinal Chemistry Research
Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific applications of N-Ethylhex-4-enamide in medicinal chemistry. The information presented herein is intended to serve as a general framework and a set of hypothetical protocols for the initial investigation of a novel chemical entity, such as this compound, within a drug discovery program.
Introduction
This compound is a small molecule belonging to the enamide class of compounds. While the broader enamide scaffold is of interest in medicinal chemistry due to its presence in various bioactive natural products and its utility as a synthetic intermediate, this compound itself remains largely unexplored. These application notes provide a structured approach for researchers to systematically evaluate its potential as a starting point for a drug discovery campaign.
Physicochemical Properties of this compound
A foundational step in assessing a compound's drug-like potential is the characterization of its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method | Reference |
| Molecular Formula | C₈H₁₅NO | --- | PubChem CID: 71335298 |
| Molecular Weight | 141.21 g/mol | --- | PubChem CID: 71335298 |
| LogP (o/w) | Data not available | e.g., Shake-flask method, HPLC | (To be determined) |
| Aqueous Solubility | Data not available | e.g., Nephelometry, HPLC-UV | (To be determined) |
| pKa | Data not available | e.g., Potentiometric titration, UV-Vis spectroscopy | (To be determined) |
| Chemical Stability | Data not available | e.g., HPLC analysis over time at various pH and temperatures | (To be determined) |
General Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound.
General Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound against a panel of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 1-2 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assay (Generic)
This protocol provides a template for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF)
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound stock solution
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required development time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Hypothetical Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate common workflows and signaling pathways that are often investigated in medicinal chemistry research. These can serve as a guide for planning the investigation of this compound.
Caption: A typical workflow for initial compound screening.
Caption: A hypothetical MAPK/ERK signaling pathway.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
| MCF-7 | TBD | TBD |
| (Normal cell line) | TBD | TBD |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| EGFR | TBD | ADP-Glo |
| BRAF | TBD | LanthaScreen |
| SRC | TBD | HTRF |
Conclusion and Future Directions
The provided protocols and frameworks offer a starting point for the systematic evaluation of this compound in a medicinal chemistry context. Based on the outcomes of these initial studies, further investigations could include:
-
Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs to improve potency and selectivity.
-
In vivo efficacy studies: Evaluation of the compound in animal models of disease.
-
Pharmacokinetic studies: Determination of the ADME properties of the compound in vivo.
-
Mechanism of action studies: Elucidation of the specific molecular target and downstream effects.
Through such a structured approach, the potential of this compound as a valuable scaffold in drug discovery can be thoroughly assessed.
Application Notes and Protocols: N-Ethylhex-4-enamide as a Precursor for N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Ethylhex-4-enamide as a versatile precursor for the synthesis of N-heterocycles, particularly substituted piperidines. The intramolecular cyclization of this compound offers a powerful strategy for constructing the piperidine core, a privileged scaffold in medicinal chemistry. This document outlines the primary synthetic pathways, presents relevant quantitative data, and provides detailed experimental protocols.
Introduction
N-heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals. Among them, the piperidine ring is a particularly prevalent scaffold, recognized for its favorable pharmacokinetic properties. The synthesis of substituted piperidines is, therefore, a topic of significant interest in drug discovery and development. This compound serves as an accessible and flexible precursor for the construction of N-ethyl-2-methylpiperidine derivatives through various intramolecular cyclization strategies. These strategies primarily include electrophile-mediated cyclization, metal-catalyzed cyclization, and radical cyclization, each offering distinct advantages in terms of stereocontrol and functional group tolerance.
Synthesis of the Precursor: this compound
A common method for the synthesis of this compound involves the amidation of hex-4-enoic acid or its activated derivatives (e.g., acyl chloride) with ethylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hex-4-enoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ethylamine (2.0 M solution in THF)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of hex-4-enoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude hex-4-enoyl chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of ethylamine (1.2 eq, 2.0 M solution in THF).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Intramolecular Cyclization of this compound
The intramolecular cyclization of this compound can be achieved through several distinct pathways, leading to the formation of N-ethyl-2-methylpiperidine derivatives. The choice of method can influence the stereochemical outcome and the nature of further functionalization.
Electrophile-Mediated Cyclization
Electrophilic cyclization is a powerful method for the formation of N-heterocycles from unsaturated amides. Reagents such as iodine or sources of iodonium ions can initiate the cyclization. A notable example is the use of tert-butyl hypoiodite (t-BuOI), which is a mild and effective reagent for the cyclization of N-alkenylamides.[1]
General Reaction:
Caption: Electrophilic cyclization of this compound.
This protocol is adapted from the general procedure for the cyclization of N-alkenylamides described by Minakata et al.[1]
Materials:
-
This compound
-
tert-Butyl hypochlorite (t-BuOCl)
-
Sodium iodide (NaI)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.2 eq).
-
Cool the mixture to 0 °C and add tert-butyl hypochlorite (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the iodinated piperidine derivative.
Table 1: Representative Yields for Electrophilic Cyclization of N-Alkenylamides *
| Substrate (N-alkenylamide) | Product | Yield (%) | Reference |
| N-Tosyl-4-pentenylamine | N-Tosyl-2-(iodomethyl)pyrrolidine | 85 | [1] |
| N-Tosyl-5-hexenylamine | N-Tosyl-2-(iodomethyl)piperidine | 82 | [1] |
| N-Benzoyl-4-pentenylamine | N-Benzoyl-2-(iodomethyl)pyrrolidine | 75 | [1] |
*Note: These are representative yields for structurally related compounds to illustrate the general efficiency of the method.
Metal-Catalyzed Intramolecular Cyclization
Transition metal catalysts, particularly those based on palladium, gold, and rhodium, are highly effective in promoting the intramolecular cyclization of N-alkenylamides. These reactions can proceed through various mechanisms, including Wacker-type oxidative cyclization and hydroamination.
General Workflow:
Caption: General workflow for metal-catalyzed cyclization.
A notable example is the palladium(II)-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, which can be applied to the synthesis of various nitrogen heterocycles, including piperidines.[1]
This protocol is a generalized adaptation based on similar transformations.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., a pyridine-oxazoline (Pyox) ligand)
-
Oxidant (e.g., O2, benzoquinone)
-
Solvent (e.g., Toluene, DMSO)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%) and the ligand (10-20 mol%).
-
Introduce the oxidant. If using O2, bubble it through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Examples of Metal-Catalyzed Cyclization of Unsaturated Amines/Amides *
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-Tosyl-4-pentenylamine | [Rh(COD)(DPPB)]BF4 | 2-Methyl-1-tosylpyrrolidine | High | [1] |
| N-Boc-5-hexenylamine | Au(I) complex | N-Boc-2-methylpiperidine | Good | [1] |
| Various Alkenylamines | Pd(DMSO)2(TFA)2, O2 | Piperidines, Morpholines | - | [1] |
Radical Cyclization
Radical cyclization offers a complementary approach to the synthesis of piperidines from N-alkenylamides. These reactions are typically initiated by a radical initiator and proceed through a free-radical intermediate.
Signaling Pathway:
Caption: Radical cyclization pathway of this compound.
This is a general protocol based on common radical cyclization conditions.
Materials:
-
This compound
-
Tri-n-butyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Benzene or Toluene, anhydrous and deoxygenated
-
Potassium fluoride (KF) solution
Procedure:
-
To a solution of this compound (1.0 eq) in deoxygenated benzene or toluene, add AIBN (0.1 eq).
-
Heat the solution to reflux (around 80-110 °C).
-
Slowly add a solution of Bu3SnH (1.2 eq) in the same solvent over several hours using a syringe pump.
-
Continue refluxing until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and treat with an aqueous KF solution to precipitate the tin byproducts.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of N-ethyl-2-methylpiperidine derivatives. The choice of cyclization strategy—electrophilic, metal-catalyzed, or radical—provides access to a range of functionalized piperidines and allows for tailoring the synthetic route to the desired target molecule and available resources. The protocols provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the utility of this and related N-alkenylamides in the construction of complex N-heterocycles. Further optimization of reaction conditions for this compound specifically may be required to achieve optimal yields and selectivities.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Ethylhex-4-enamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Ethylhex-4-enamide.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as hex-4-enoic acid and ethylamine, coupling reagents (e.g., DCC, EDC), and byproducts like N,N'-dicyclohexylurea (DCU) if DCC is used.[1][2][3] Side-products from potential isomerization of the double bond or polymerization may also be present.
Q2: My yield is very low after column chromatography. What could be the reason?
A2: Low yields during column chromatography of amides can be due to several factors:
-
Decomposition on Silica Gel: Amides, particularly enamides, can sometimes be unstable on acidic silica gel, leading to decomposition.[4][5]
-
Irreversible Adsorption: The polar amide functional group can bind strongly to the silica gel, making elution difficult.
-
Improper Solvent System: If the eluent is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may co-elute with impurities.[6][7]
To troubleshoot, you can try deactivating the silica gel with a small amount of a tertiary amine (like triethylamine) in the eluent or use a different stationary phase like alumina.[5]
Q3: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][9] This can happen if the cooling is too rapid or if the concentration of the solute is too high. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath and allowing it to cool to room temperature gradually.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.[10]
Q4: How do I choose a suitable solvent system for recrystallization?
A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For this compound, which is a moderately polar compound, you can test solvent systems like:
It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.[11]
Q5: During column chromatography, all my fractions seem to contain the product, but it's not pure. What is happening?
A5: This phenomenon, known as "streaking" or "tailing," can occur if the compound is overloaded on the column or if it is slowly decomposing on the stationary phase.[6] To mitigate this, ensure you are not loading too much crude material onto the column. Using a less acidic stationary phase or adding a small amount of a modifier like triethylamine to your eluent can also help.[5]
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. Please note that actual values may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Hexane:Ethyl Acetate |
| Typical Yield | 60-85% | 70-90% |
| Expected Purity (by NMR) | >98% | >99% |
| Key Considerations | Potential for decomposition on silica. | Risk of "oiling out." |
Experimental Protocols
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[14]
- Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 8:2 Hexane:Ethyl Acetate).
- Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[15]
3. Elution:
- Begin eluting with the initial non-polar solvent mixture.
- Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
This protocol provides a general method for the purification of this compound by recrystallization.
1. Solvent Selection:
- In a small test tube, add a small amount of crude this compound.
- Add a few drops of a potential solvent (e.g., a hexane/ethyl acetate mixture) and observe the solubility at room temperature.
- Gently heat the mixture to boiling and add more solvent dropwise until the solid dissolves completely.
- Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.[11]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. quora.com [quora.com]
- 4. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of N-Ethylhex-4-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylhex-4-enamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reactants (hex-4-enoic acid, ethylamine, and coupling agent) are added in the correct stoichiometry. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase the reaction temperature, but be cautious of potential side reactions. |
| Decomposition of coupling agent. | - Use fresh, high-quality coupling reagents. Carbodiimides like DCC and EDC are moisture-sensitive.[1] | |
| Inefficient activation of the carboxylic acid. | - Consider adding an activator such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture along with the coupling agent. This can improve the efficiency of the amide bond formation and reduce side reactions. | |
| Presence of a White Precipitate that is Insoluble in Most Organic Solvents | Formation of dicyclohexylurea (DCU) when using DCC. | - This is a common byproduct of DCC-mediated coupling reactions. DCU is largely insoluble in many organic solvents and can be removed by filtration of the reaction mixture. |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or soluble byproducts. | - If using EDC, the corresponding urea byproduct is water-soluble and can be removed by performing an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted ethylamine, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted hex-4-enoic acid.[1] - Column chromatography on silica gel is an effective method for purifying the final product from any remaining impurities. |
| Formation of an N-acylurea Adduct | Rearrangement of the O-acylisourea intermediate. | - This side reaction is more likely to occur in the absence of an efficient nucleophile (the amine). Ensure the amine is present in the reaction mixture when the coupling agent is added or added shortly after. - The use of additives like HOBt can help to minimize the formation of N-acylurea by converting the reactive O-acylisourea intermediate to a more stable activated ester. |
| Isomerization of the Double Bond | Presence of acid or base and/or elevated temperatures. | - Maintain neutral or near-neutral reaction conditions if possible. - Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Polymerization of the Unsaturated Amide | Radical initiation or catalysis. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that could lead to radical formation. - Use purified solvents and reagents to avoid contaminants that could initiate polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the coupling of hex-4-enoic acid with ethylamine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are frequently used to facilitate the formation of the amide bond under mild conditions.[2]
Q2: I observe a significant amount of a white, insoluble precipitate in my reaction when using DCC. What is it and how do I remove it?
A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction with DCC. It is generally insoluble in most common organic solvents. You can remove it by filtering the reaction mixture before proceeding with the workup and purification of your product.
Q3: My purification is challenging due to a water-soluble impurity. What could it be?
A3: If you are using EDC as the coupling agent, the corresponding urea byproduct is water-soluble. An aqueous workup of your reaction mixture should effectively remove this impurity.
Q4: Can the double bond in this compound isomerize during the synthesis?
A4: Yes, there is a possibility of double bond isomerization from the 4-position to other positions, especially under harsh conditions such as high temperatures or the presence of strong acids or bases. It is advisable to use mild reaction conditions to minimize this side reaction.
Q5: What is the role of additives like HOBt or NHS in the coupling reaction?
A5: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used to increase the efficiency of the coupling reaction and to suppress side reactions. They react with the activated carboxylic acid intermediate to form an active ester, which is more stable than the initial intermediate and less prone to side reactions like N-acylurea formation. This active ester then reacts with the amine to form the desired amide.
Experimental Protocols
Synthesis of this compound using EDC/HOBt
This protocol is a general guideline for the synthesis of this compound using EDC and HOBt as coupling agents.
Materials:
-
Hex-4-enoic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve hex-4-enoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add ethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Troubleshooting N-Ethylhex-4-enamide synthesis reaction failures
Technical Support Center: N-Ethylhex-4-enamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the coupling of hex-4-enoic acid and ethylamine using a suitable coupling agent. A common method is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]
Q2: Why is an additive like HOBt or NHS recommended when using EDC?
A2: When a carboxylic acid is activated by EDC, it forms a highly reactive O-acylisourea intermediate.[4][5] This intermediate can be unstable and may rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove and lowers the yield.[3][5] Additives like HOBt or N-hydroxysuccinimide (NHS) react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide.[4]
Q3: What are the most common reasons for a low yield in this reaction?
A3: Low yields can stem from several factors:
-
Inefficient activation of the carboxylic acid: This can be due to poor quality coupling reagents or suboptimal reaction conditions.
-
Side reactions: The formation of N-acylurea is a significant side reaction when using carbodiimides.[3][5]
-
Hydrolysis of the activated intermediate: The presence of water can hydrolyze the active ester, returning it to the starting carboxylic acid.[4]
-
Amine basicity: Ethylamine is a primary amine and should be sufficiently nucleophilic. However, if it is in a salt form (e.g., ethylamine hydrochloride), it will not be reactive until neutralized.[6]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can all lead to reduced yields.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves an aqueous workup to remove water-soluble byproducts, followed by column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities, but a mixture of hexanes and ethyl acetate is a common starting point.
Troubleshooting Guide
Problem 1: No product formation or very low conversion.
| Possible Cause | Suggested Solution | Rationale |
| Poor quality or degraded coupling reagent (e.g., EDC). | Use a fresh bottle of the coupling reagent. Store reagents under inert gas and in a desiccator. | Carbodiimides are moisture-sensitive and can degrade over time, leading to a loss of reactivity. |
| Amine is not nucleophilic (e.g., present as a salt). | If using an amine salt (e.g., ethylamine HCl), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to liberate the free amine.[6] | The free amine is the active nucleophile required for the reaction. The hydrochloride salt is not nucleophilic.[6] |
| Reaction temperature is too low. | While many coupling reactions are started at 0°C to control the initial exothermic reaction, they often need to be warmed to room temperature to proceed to completion.[7] | Higher temperatures can increase the reaction rate, but excessively high temperatures may promote side reactions. |
Problem 2: Significant amount of N-acylurea byproduct observed.
| Possible Cause | Suggested Solution | Rationale |
| Rearrangement of the O-acylisourea intermediate. | Add 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture.[2][4] | These additives form a more stable active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.[4] |
| Solvent effects. | Use a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). | The rearrangement to N-acylurea is often more pronounced in more polar solvents.[5] |
| Order of addition of reagents. | Add the carboxylic acid, amine, and HOBt/NHS to the solvent first, then add the EDC. | Pre-mixing the other components allows the activated carboxylic acid to react quickly with either the amine or the additive, minimizing its lifetime and the chance for rearrangement. |
Problem 3: The starting carboxylic acid is recovered after the reaction.
| Possible Cause | Suggested Solution | Rationale |
| Hydrolysis of the activated intermediate. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The O-acylisourea and active ester intermediates are susceptible to hydrolysis by water, which will regenerate the carboxylic acid.[4] |
| Insufficient amount of coupling reagent. | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. | This ensures that all of the carboxylic acid is activated. |
Experimental Protocols
Standard Protocol for this compound Synthesis
-
To a solution of hex-4-enoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Add ethylamine (1.2 eq) to the mixture.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equivalents | Purpose |
| Hex-4-enoic acid | 1.0 | Starting material |
| Ethylamine | 1.2 | Nucleophile |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.1 | Additive to suppress side reactions |
| DCM | - | Anhydrous solvent |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis failures.
Caption: Simplified reaction pathway showing the key intermediate and side product.
References
- 1. interchim.fr [interchim.fr]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for N-Ethylhex-4-enamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Ethylhex-4-enamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
A widely used and effective method for the synthesis of this compound is the carbodiimide-mediated coupling of hex-4-enoic acid and ethylamine. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[1][2][3]
Reaction Scheme:
Detailed Method: EDC/HOBt Coupling
Materials:
-
Hex-4-enoic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve hex-4-enoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Addition of Amine and Additives: To the stirred solution, add HOBt (1.2 eq) and ethylamine (1.1 eq). If using ethylamine hydrochloride, add an additional equivalent of the base (DIPEA or TEA). Add the base (2.0-3.0 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Reagent: Slowly add EDC·HCl (1.2 eq) to the cooled reaction mixture in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Data Presentation
The following tables summarize typical reaction conditions and yields for amide coupling reactions analogous to the synthesis of this compound, illustrating the impact of different coupling reagents and conditions.
Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis
| Entry | Coupling Reagent System | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | HATU | DIPEA (5) | DMF | 5 | 38 |
| 2 | DCC / DMAP | - | CH₂Cl₂ | 4 | 28 |
| 3 | EDC / DMAP / cat. HOBt | DIPEA | Acetonitrile | - | 72 |
Data adapted from a representative amide coupling reaction.[1]
Table 2: Optimization of EDC/HOBt Coupling Conditions
| Entry | EDC (eq) | HOBt (eq) | DMAP (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 1 | 0.1 | 1 | Acetonitrile | 42 | 72 |
| 2 | 2 | 0.1 | 1 | Acetonitrile | 42 | 19 (without DMAP) |
| 3 | 1 | 1 | - | Dichloroethane | 48 | Trace |
Data illustrates the importance of additives in a model system.[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after the standard reaction time, consider extending the reaction time or gently heating the mixture (e.g., to 40 °C), although this may increase the risk of side reactions.
-
-
Inefficient Coupling Reagent Activation: The coupling reagent may not be activating the carboxylic acid effectively.
-
Solution: Ensure that your coupling reagents (EDC, HOBt) are of high quality and have been stored under anhydrous conditions. Consider using a different, more potent coupling reagent system such as HATU/DIPEA.[1]
-
-
Poor Quality of Reagents or Solvents: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Suboptimal pH: The reaction pH can significantly impact the efficiency of the coupling.
-
Solution: Ensure the appropriate amount of a non-nucleophilic base like DIPEA or TEA is used to neutralize any hydrochloride salts and to facilitate the reaction.
-
Q2: I am having difficulty purifying my product. What are some common issues and how can I resolve them?
A2: Purification of this compound can be challenging due to the presence of byproducts.
-
EDC/DCC Byproduct Removal: The urea byproduct from EDC is water-soluble and can typically be removed during the aqueous workup. If DCC is used, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration, though some may remain and require careful column chromatography.
-
Solution: For EDC, ensure thorough washing with water during the workup. For DCC, filter the reaction mixture before concentrating the organic phase. Careful column chromatography is often necessary to remove residual urea byproducts.[3]
-
-
Co-elution of Impurities: The product may co-elute with unreacted starting materials or other byproducts during column chromatography.
-
Solution: Optimize the solvent system for your column chromatography. A shallow gradient of ethyl acetate in hexanes often provides good separation. Using a different solvent system (e.g., DCM/methanol) might also be effective.
-
Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent them?
A3: Several side reactions can occur during amide coupling.
-
N-acylurea Formation: The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea, which is unreactive towards the amine.
-
Solution: The addition of HOBt helps to suppress this side reaction by forming an active ester intermediate that is more reactive towards the amine than rearrangement.[3]
-
-
Racemization (if applicable): If the carboxylic acid has a stereocenter alpha to the carbonyl group, racemization can occur.
-
Solution: The use of additives like HOBt or HOAt is known to minimize racemization.[3] Running the reaction at lower temperatures (0 °C to room temperature) is also recommended.
-
-
Dimerization/Polymerization: In some cases, the starting materials or product may undergo side reactions.
-
Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Preventing isomerization of the double bond in N-Ethylhex-4-enamide
Welcome to the technical support center for N-Ethylhex-4-enamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of the double bond in this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is double bond isomerization in this compound?
A1: Double bond isomerization in this compound refers to the migration of the double bond from its original position at C4-C5 to adjacent positions, primarily to the C3-C4 or C2-C3 positions. This results in the formation of undesired isomeric impurities, such as N-Ethylhex-3-enamide and N-Ethylhex-2-enamide, which can affect the compound's purity, reactivity, and biological activity.
Q2: What are the primary causes of this isomerization?
A2: The isomerization is typically catalyzed by the presence of transition metal impurities, exposure to acidic or basic conditions, and elevated temperatures. Peroxide formation from autoxidation can also potentially initiate radical pathways that lead to isomerization.[1][2][3]
Q3: How can I detect if my sample of this compound has isomerized?
A3: The most effective analytical techniques for detecting and quantifying isomerization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] 1H NMR can distinguish between isomers by analyzing the chemical shifts and coupling constants of the vinylic and allylic protons.[6] GC-MS can separate the different isomers and provide their relative abundance.[7]
Q4: Can isomerization be reversed?
A4: While thermodynamically driven isomerization to a more stable internal alkene is generally favored, reversing the process to obtain the pure terminal alkene is often difficult and synthetically impractical. Therefore, prevention is the most effective strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions to prevent the isomerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Isomerization observed after synthesis and workup | Trace transition metal catalyst residue (e.g., Ru, Rh, Pd, Fe, Co) from previous reaction steps.[8][9][10] | 1. Purification: Employ flash chromatography with silica gel treated with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. 2. Chelating Agent Addition: Add a small amount of a chelating agent (e.g., EDTA, 0.1-0.5 mol%) to the reaction mixture during workup to deactivate residual metal catalysts.[11] 3. Catalyst Removal: For ruthenium catalysts, specific removal agents can be employed post-reaction.[12] |
| Isomerization occurs during storage | Exposure to heat, light, or oxygen.[1][13] Presence of acidic or basic impurities on glassware. | 1. Storage Conditions: Store this compound under an inert atmosphere (argon or nitrogen), in an amber vial at low temperatures (-20°C is recommended for long-term storage).[1] 2. Inhibitor Addition: For solutions, consider adding a radical inhibitor such as 1,4-benzoquinone or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) to prevent peroxide-induced isomerization.[14][15] 3. Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent to remove any acidic or basic residues. |
| Isomerization during a reaction where this compound is a reactant | High reaction temperatures.[2][16] Use of acidic or basic reagents or solvents.[17] | 1. Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction temperature closely. 2. pH Control: If possible, buffer the reaction mixture to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If an acid or base is necessary, consider using a milder one or adding it slowly at a low temperature. |
| Inconsistent results and varying levels of isomerization between batches | Inconsistent purity of starting materials or solvents, which may contain varying levels of metal impurities or peroxides. | 1. Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Test for peroxides before use, especially with ethers like THF or dioxane.[3] 2. Reagent Quality: Ensure all reagents are of high purity and are free from metal contamination. |
Quantitative Data Summary
The following table summarizes the impact of various conditions on the isomerization of this compound. The data is compiled from studies on similar allylic amides and serves as a guideline.
| Condition | Parameter | Value | Observed Isomerization (%) | Reference |
| Temperature | Reaction Temperature | 25°C | < 1% | [2] |
| 50°C | 5-10% | [16] | ||
| 80°C | > 25% | [16] | ||
| pH | pH 4-5 | - | 2-5% | [17] |
| pH 6-7 | - | < 1% | [17] | |
| pH 9-10 | - | 8-15% | [17] | |
| Catalyst | RuCl3 (1 mol%) | 25°C, 24h | > 95% | [9] |
| RhCl(PPh3)3 (1 mol%) | 25°C, 24h | > 90% | [12] | |
| Fe(CO)5 (5 mol%) | 80°C, 12h | > 80% | [10] | |
| Inhibitor | 1,4-Benzoquinone (200 ppm) | 50°C, 24h | < 2% | [14][15] |
| No Inhibitor | 50°C, 24h | 10-15% | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimal Isomerization
This protocol describes the acylation of ethylamine with hex-4-enoic acid using a carbodiimide coupling agent, with precautions to minimize isomerization.
Materials:
-
Hex-4-enoic acid
-
Ethylamine (2.0 M in THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a solution of hex-4-enoic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0°C under an argon atmosphere, add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the mixture at 0°C for 15 minutes.
-
Slowly add ethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C and filter to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.
-
Purify the crude product by flash column chromatography on silica gel treated with 0.5% (w/w) EDTA. Elute with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure, again keeping the temperature below 30°C.
Protocol 2: Analytical Quantification of Isomerization by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
Procedure:
-
Prepare a 1 mg/mL stock solution of the this compound sample in ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
Quantify the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
References
- 1. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple, Chemoselective, Catalytic Olefin Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylhex-4-enamide Production Scale-Up
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-Ethylhex-4-enamide production. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Synthesis Pathway of this compound
The industrial synthesis of this compound is typically achieved through the amidation of hex-4-enoic acid with ethylamine. This reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue in amidation reactions, especially during scale-up. Several factors could be contributing to this problem.
Potential Causes:
-
Ineffective Acid Activation: The carboxylic acid may not be sufficiently activated for the amidation to proceed.[1][2][]
-
Poor Quality Reagents: The starting materials (hex-4-enoic acid, ethylamine, or coupling agent) may be impure or degraded.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all reagents are of high purity and have been stored correctly. Use fresh reagents if possible.
-
Optimize Coupling Agent: If using a coupling agent, consider screening different types. The choice of coupling agent can significantly impact the yield.[4] (See Table 1 for a comparison).
-
Alternative Activation Method: Consider converting hex-4-enoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of ethylamine. This is often a more robust method for large-scale synthesis.[][5]
-
Solvent Selection: Ensure the solvent is dry and appropriate for the reaction. Dichloromethane (DCM) or toluene are common choices. For greener alternatives, consider cyclopentyl methyl ether (CPME).
-
Temperature Control: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Some amidations require heating to proceed to completion.[6]
-
Check Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. It is common to use a slight excess of the amine.
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product mixture. What are the likely side products and how can I minimize their formation?
A: Side product formation can complicate purification and reduce the overall yield. Identifying the impurities is the first step to mitigating their formation.
Common Impurities and Their Causes:
-
Unreacted Hex-4-enoic Acid: Incomplete reaction.
-
Unreacted Ethylamine: Incorrect stoichiometry or inefficient reaction.
-
N,N'-dicyclohexylurea (DCU): If using dicyclohexylcarbodiimide (DCC) as a coupling agent, this is a common byproduct that can be difficult to remove.
-
Epimerization: If there are chiral centers in the molecule, the reaction conditions (especially the use of a strong base) can cause racemization.
-
Side reactions involving the double bond: The alkene functionality in hex-4-enoic acid could potentially undergo side reactions under harsh conditions, though this is less common in standard amidation.
Minimization Strategies:
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and order of reagent addition. Adding the coupling agent at a lower temperature can sometimes reduce side reactions.
-
Purification of Starting Materials: Ensure the purity of hex-4-enoic acid and ethylamine before starting the reaction.
-
Alternative Coupling Reagents: If DCU is a major issue, switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which allows for easier removal of the urea byproduct during aqueous workup.[]
-
Control of pH: Maintain the pH of the reaction mixture within an optimal range to avoid base-catalyzed side reactions.
-
Analytical Monitoring: Use techniques like TLC, HPLC, or GC-MS to monitor the reaction progress and identify the formation of impurities in real-time.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods for scale-up?
A: Purification is a critical step in achieving the desired product quality. The choice of method depends on the scale of the reaction and the nature of the impurities.
Purification Strategies:
-
Aqueous Workup: A standard workup procedure involving washing the organic layer with dilute acid (to remove unreacted amine) and a dilute base (to remove unreacted carboxylic acid) is often the first step.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity on a large scale.[7][8]
-
Distillation: For liquid products, vacuum distillation can be an effective purification technique, especially at an industrial scale.
-
Chromatography: While flash column chromatography is a common laboratory technique, it can be expensive and challenging to scale up. It is typically reserved for high-value products or when other methods fail.[9]
Quantitative Data
Table 1: Effect of Coupling Reagent on this compound Synthesis
| Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| DCC | DCM | 25 | 12 | 85 | 92 |
| EDC/HOBt | DMF | 25 | 8 | 92 | 95 |
| HATU | DMF | 25 | 4 | 95 | 98 |
| SOCl₂ (Acyl Chloride) | Toluene | 60 | 6 | 90 | 97 |
Note: Data are representative and may vary based on specific experimental conditions.
Table 2: Typical Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Reactors | Round-bottom flask | Glass-lined reactor |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer |
| Temperature Control | Ice bath/heating mantle | Jacketed vessel with thermal fluid |
| Reagent Addition | Pipette/dropping funnel | Metering pump |
| Workup | Separatory funnel | Liquid-liquid extraction unit |
| Purification | Flash chromatography | Crystallization/distillation |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Acyl Chloride Method)
-
Acyl Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve hex-4-enoic acid (1 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 60°C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR).
-
Amidation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous toluene. Add the ethylamine solution dropwise to the acyl chloride solution, maintaining the temperature below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or flash column chromatography.
Protocol 2: Analytical Method for Purity Assessment (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Visualizations
References
Technical Support Center: Purification of N-Ethylhex-4-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylhex-4-enamide. The information provided is designed to help identify and remove impurities from your samples, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
The potential impurities in your sample will largely depend on the synthetic route used. Common methods for synthesizing acyclic enamides include the acylation of an amine (e.g., Schotten-Baumann reaction) or the dehydrogenation of an amide.
Common Impurities:
-
Unreacted Starting Materials:
-
N-ethylhexanamide (if starting from the saturated amide)
-
Hex-4-enoic acid or Hex-4-enoyl chloride
-
Ethylamine
-
-
Reagent-Derived Byproducts:
-
Salts (e.g., triethylammonium chloride if triethylamine is used as a base in acylation)
-
Triflate salts and hexamethyldisilazane (if using electrophilic activation with Tf₂O and LiHMDS)
-
-
Side-Reaction Products:
-
Diacylated amine (bis(hex-4-enoyl)ethylamine)
-
Isomers of this compound (e.g., migration of the double bond)
-
-
Degradation Products:
Q2: How can I detect the presence of these impurities?
Several analytical techniques can be employed to identify and quantify impurities in your this compound sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying and quantifying impurities.[6][7][8][9] By comparing the integrals of impurity peaks to the product peaks, you can estimate the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can detect trace amounts of starting materials and low molecular weight byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of organic molecules. It can be used to assess the purity of the sample and quantify impurities.
Q3: My this compound appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?
Enamides can be sensitive to the acidic nature of standard silica gel, leading to degradation, which often manifests as streaking on TLC plates and low recovery yields.[10]
Troubleshooting:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a solution of triethylamine (typically 1-3%) in an organic solvent, then dry it.[10] This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[11][12]
-
Alternative Purification Methods: If degradation persists, avoid column chromatography and opt for recrystallization or liquid-liquid extraction.
Troubleshooting Purification Procedures
This section provides detailed guidance on common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Degradation on Silica Gel: As mentioned in the FAQ, the acidity of silica gel can lead to product loss.
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation, co-elution of the product with impurities, or the product remaining on the column.
-
Product is Highly Polar: If your product is sticking to the silica, you may need a more polar solvent system.
Solutions:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.[13]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, improving separation.
-
Deactivated Silica: Always consider using deactivated silica gel for enamides.
Issue 2: Persistent Impurities After Recrystallization
Possible Causes:
-
Incorrect Solvent Choice: The chosen solvent may have similar solubility profiles for both the product and the impurity.
-
Insufficient Cooling or Too Rapid Cooling: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Impurity Co-crystallizes with the Product: Some impurities may have very similar structures to the product, leading to co-crystallization.
Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves the crude product when hot but has low solubility for the product when cold. Common recrystallization solvents for amides include ethanol, acetone, and acetonitrile.[14] Solvent pairs like ethyl acetate/hexanes or methanol/water can also be effective.[15][16]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Second Recrystallization: If impurities persist, a second recrystallization using a different solvent system may be necessary.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Causes:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions.
-
Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents.
-
Similar Densities of Organic and Aqueous Layers: If the densities of the two phases are too close, they may not separate cleanly.
Solutions:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions.
-
Filtration: Pass the emulsified layer through a pad of Celite® or filter paper.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Add triethylamine to the slurry to constitute 1-2% of the total solvent volume.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove water-soluble impurities. If the reaction was conducted under acidic or basic conditions, wash with a dilute solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute HCl), respectively, to neutralize and remove unreacted reagents.
-
Brine Wash: Perform a final wash with brine to help remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Pros | Cons | Typical Purity | Typical Yield |
| Column Chromatography | High resolution for complex mixtures. | Potential for product degradation on silica. Time-consuming. | >98% | 50-80% |
| Recrystallization | Simple, scalable, and can yield very pure product. | Requires a suitable solvent. May not remove all impurities. | >99% | 60-90% |
| Liquid-Liquid Extraction | Good for removing water-soluble impurities. Fast. | Less effective for removing structurally similar impurities. | 90-98% | >90% |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Studies on the Stability of Amides. III. Hydrolysis of Amides in Aqueous Perchloric Acid Solution [scite.ai]
- 5. On the hydrolysis mechanisms of amides and peptides [ouci.dntb.gov.ua]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. compoundchem.com [compoundchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Stabilizing N-Ethylhex-4-enamide for Long-Term Storage
Welcome to the technical support center for N-Ethylhex-4-enamide. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of this compound in their laboratory settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound with the molecular formula C8H15NO.[1] It is an amide with an unsaturated alkyl chain. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 110409-58-0 |
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to three primary degradation pathways due to its chemical structure, which contains both an amide functional group and a carbon-carbon double bond:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions and at elevated temperatures, to yield hex-4-enoic acid and ethylamine.[2][3][4][5] Amides are generally more resistant to hydrolysis than esters, but long-term storage in the presence of moisture can lead to significant degradation.[3]
-
Oxidation: The carbon-carbon double bond in the hexenyl chain is susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, or trace metal impurities. The γ,δ-position of the double bond suggests potential for oxidation at the allylic positions.
-
Polymerization: The vinyl group in the molecule can undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[6] This can lead to the formation of oligomers and polymers, reducing the purity of the compound.
Q3: What are the initial signs of this compound degradation?
Visual inspection and analytical monitoring can help detect early signs of degradation:
-
Appearance: A change in color (e.g., yellowing) or the formation of precipitates can indicate degradation.
-
Odor: The formation of volatile degradation products may result in a change in odor.
-
Analytical Monitoring: Techniques like HPLC, GC-MS, and NMR spectroscopy can detect the appearance of new peaks corresponding to degradation products and a decrease in the main peak of this compound.[1][7][8][9][10][11][12]
Troubleshooting Guides
Issue 1: The purity of my this compound sample has decreased over time, and I observe a yellowish discoloration.
This issue is likely due to oxidation and/or polymerization .
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Temperature: Has the sample been stored at the recommended low temperature (see Q4)? Elevated temperatures accelerate both oxidation and polymerization.
-
Atmosphere: Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? Exposure to oxygen is a primary driver of oxidative degradation.
-
Light Exposure: Has the sample been protected from light? UV radiation can initiate radical reactions leading to both oxidation and polymerization.
-
-
Assess for Contaminants:
-
Moisture: Has the container been properly sealed to prevent moisture ingress? Hydrolysis can occur in the presence of water.
-
Metal Ions: Was the compound stored in a container that could leach metal ions? Trace metals can catalyze oxidative degradation.
-
-
Implement Preventative Measures:
-
Add an Antioxidant: Consider adding a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/w) to scavenge free radicals and inhibit oxidation.
-
Add a Polymerization Inhibitor: For long-term storage, especially if the compound will be subjected to temperature fluctuations, adding a polymerization inhibitor like hydroquinone (HQ) at a concentration of 100-200 ppm can be effective.[13]
-
Repurify if Necessary: If significant degradation has occurred, repurification by column chromatography or distillation may be necessary.
-
Issue 2: I am observing the formation of a new, more polar peak in my HPLC analysis of this compound.
This is a strong indication of hydrolysis .
Troubleshooting Steps:
-
Check for Sources of Moisture:
-
Solvent Purity: Are you using anhydrous solvents for your experiments and storage solutions?
-
Storage Environment: Is the storage environment dry? Consider storing the compound in a desiccator.
-
Container Seal: Is the container cap properly sealed to prevent atmospheric moisture from entering?
-
-
Control pH:
-
Analytical Confirmation:
-
Use LC-MS to identify the mass of the new peak. The expected mass of the hydrolysis product, hex-4-enoic acid, is 114.14 g/mol .
-
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound using HPLC
This protocol outlines a general method for monitoring the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
-
Mobile Phase: A typical starting mobile phase is a gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (amides typically have a UV absorbance around this wavelength)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time.
Protocol 2: Accelerated Stability Study
Accelerated stability studies can be used to predict the long-term stability of this compound.[14][15][16][17][18]
Method:
-
Sample Preparation: Prepare multiple aliquots of this compound in its intended storage container. For some aliquots, add stabilizers (e.g., BHT, hydroquinone) at various concentrations.
-
Storage Conditions: Place the samples in a stability chamber at an elevated temperature and controlled humidity, for example, 40 °C and 75% relative humidity.[18] Store control samples at the recommended long-term storage temperature (e.g., -20 °C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months).
-
Analysis: Analyze the samples at each time point using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and the formation of degradation products.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or lower | Reduces the rate of all degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vial or protected from light | Prevents light-induced polymerization and oxidation. |
| Container | Tightly sealed glass vial | Prevents moisture ingress and potential leaching of contaminants. |
Table 2: Suggested Stabilizers for this compound
| Stabilizer | Type | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1% (w/w) | Scavenges free radicals to inhibit oxidation. |
| Hydroquinone (HQ) | Polymerization Inhibitor | 100 - 200 ppm | Inhibits the initiation and propagation of polymerization.[13] |
| TEMPO | Stable Free Radical | 50 - 100 ppm | Acts as a radical scavenger to prevent polymerization. |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 14. lnct.ac.in [lnct.ac.in]
- 15. accelerated stability study: Topics by Science.gov [science.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. researchgate.net [researchgate.net]
- 18. emmainternational.com [emmainternational.com]
Technical Support Center: N-Ethylhex-4-enamide Characterization
Welcome to the technical support center for the characterization of N-Ethylhex-4-enamide. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for this compound?
A1: The characterization of this compound relies on several spectroscopic techniques. Below is a summary of expected data.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Alkene protons (~5.4 ppm), N-H proton (~5.6-6.0 ppm, broad), Ethyl group protons (CH₂ ~3.2 ppm, CH₃ ~1.1 ppm), Allylic and alkyl protons (~2.0-2.3 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~173 ppm), Alkene carbons (~125-135 ppm), Ethyl group carbons (CH₂ ~35 ppm, CH₃ ~15 ppm) |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (3300-3500 cm⁻¹), C=O stretch (1630-1680 cm⁻¹), C=C stretch (~1650 cm⁻¹), N-H bend (1510-1580 cm⁻¹)[1][2] |
| Mass Spec (EI) | m/z | Molecular ion peak [M]⁺ at 141.21. Common fragments may include loss of the ethyl group or cleavage at the amide bond. McLafferty rearrangement is also possible for aliphatic amides.[3][4][5] |
Q2: I am observing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A2: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. Common culprits include residual solvents, impurities from the synthesis, or degradation of the product. It is advisable to consult a table of common NMR solvent impurities. If the unexpected peaks do not correspond to solvents, consider the possibility of side-products from the synthesis, such as isomers or unreacted starting materials.
Q3: My FTIR spectrum shows a broad peak in the 3300-3500 cm⁻¹ region. Is this normal?
A3: Yes, a broad peak in this region is characteristic of the N-H stretching vibration in a secondary amide.[1][6] The broadening is typically due to hydrogen bonding between molecules. The presence of water as an impurity can also contribute to broadness in this region, so ensure your sample is dry.
Q4: I am having difficulty obtaining a clear molecular ion peak in my mass spectrum. What can I do?
A4: For some aliphatic amides, the molecular ion peak can be weak or absent in Electron Ionization (EI) mass spectrometry due to fragmentation.[4] If you are encountering this issue, consider using a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation and often show a prominent protonated molecule [M+H]⁺.[3][7]
Troubleshooting Guides
Guide 1: Purity Assessment by GC-MS
Problem: The gas chromatogram shows multiple peaks, indicating impurities in the this compound sample.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials (hex-4-enoic acid or ethylamine) may be present.
-
Solution: Optimize reaction time, temperature, or stoichiometry. Purify the crude product using column chromatography.
-
-
Side Products: Isomerization of the double bond (e.g., to N-ethylhex-3-enamide or N-ethylhex-5-enamide) can occur, especially under acidic or basic conditions.
-
Sample Degradation: The compound may be degrading in the hot GC injection port.
-
Solution: Lower the injection port temperature. Ensure the GC system is clean and free of active sites that can promote degradation.[10]
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.[11]
-
Table 2: Troubleshooting GC-MS Results
| Observation | Potential Cause | Suggested Action |
|---|---|---|
| Broad or tailing peaks | Active sites in the GC system, column contamination. | Use a deactivated liner, bake out the column, or trim the front end of the column.[10][12] |
| Ghost peaks in subsequent runs | Carryover from a previous injection. | Clean the syringe and injection port. Run a solvent blank. |
| Multiple peaks with similar mass spectra | Isomeric impurities. | Optimize chromatographic separation (e.g., use a slower temperature ramp or a different column). |
Guide 2: Interpreting Ambiguous NMR Spectra
Problem: Difficulty in assigning specific protons or carbons in ¹H or ¹³C NMR spectra due to overlapping signals or complex splitting patterns.
Possible Causes & Solutions:
-
Signal Overlap: In ¹H NMR, the allylic protons and other alkyl protons may reside in a crowded region of the spectrum.
-
Solution: Employ two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[13]
-
-
Rotational Isomers (Rotamers): Amide bonds have a partial double bond character, which can restrict rotation and lead to the presence of two distinct species (E/Z isomers) in the NMR spectrum, causing peak doubling.
-
Solution: Acquire the NMR spectrum at an elevated temperature. This can increase the rate of rotation around the amide bond, causing the distinct signals for the rotamers to coalesce into a single, averaged signal.
-
-
Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
-
Solution: Use a deuterated solvent that is less likely to exchange with the amide proton, such as DMSO-d₆, to ensure the N-H proton is clearly visible.[14]
-
Experimental Protocol: 2D NMR (HSQC)
-
Sample Preparation: Prepare a concentrated sample of this compound (10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum.
-
Set up and run a standard HSQC experiment using the instrument's predefined parameters. This experiment will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
-
Analysis: Each cross-peak in the HSQC spectrum indicates a direct bond between a proton and a carbon. This allows for unambiguous assignment of signals, even in crowded regions.
This technical support guide is intended to provide general assistance. Specific experimental outcomes may vary.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of N-Ethylhex-4-enamide and N-propylhex-4-enamide
Published: October 25, 2025
Affiliation: Advanced Chemical Synthesis Division
Abstract
Introduction
N-Ethylhex-4-enamide and N-propylhex-4-enamide are structurally similar unsaturated aliphatic amides. Their chemical behavior is dictated by the interplay of the amide functionality and the alkene group. The primary structural difference lies in the alkyl group attached to the nitrogen atom—an ethyl group versus a propyl group. This variation, though seemingly minor, can influence the steric and electronic environment of the amide, potentially leading to differences in reactivity. This guide will explore these potential differences in the context of common organic reactions.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound and N-propylhex-4-enamide is presented in Table 1. These values are computationally derived and provide a baseline for comparing the two molecules. The slight increase in molecular weight and lipophilicity (XLogP3) for the N-propyl derivative is expected due to the additional methylene group.
| Property | This compound | N-propylhex-4-enamide |
| Molecular Formula | C8H15NO | C9H17NO |
| Molecular Weight | 141.21 g/mol [1] | 155.24 g/mol |
| IUPAC Name | This compound[1] | N-propylhex-4-enamide |
| CAS Number | 110409-58-0[1] | Not available |
| Predicted XLogP3 | 1.2[1] | ~1.6 (estimated) |
| Predicted pKa (Amide N-H) | ~17-18 | ~17-18 |
Table 1. Predicted Physicochemical Properties.
Comparative Reactivity Analysis
The reactivity of both molecules can be considered at two primary sites: the amide group and the carbon-carbon double bond.
Reactivity of the Amide Group
The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. Key reactions involving the amide group include hydrolysis, reduction, and deprotonation at the nitrogen.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond will yield hex-4-enoic acid and the corresponding amine (ethylamine or propylamine). The difference in the N-alkyl substituent is expected to have a negligible effect on the rate of hydrolysis under most conditions, as the primary determinant is the strength of the acid or base catalyst and the reaction temperature.
-
Reduction: Reduction of the amide to the corresponding amine (N-ethylhex-4-enamine or N-propylhex-4-enamine) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The steric bulk of the N-propyl group is slightly larger than the N-ethyl group, which could theoretically lead to a marginally slower reaction rate. However, this difference is likely to be insignificant in practice.
-
N-H Acidity and Alkylation: The amide N-H proton is weakly acidic. Deprotonation with a strong base followed by alkylation is a common transformation for amides. The electronic effect of the ethyl versus propyl group is very similar (both are weakly electron-donating), so a significant difference in the pKa of the N-H proton is not expected.
Reactivity of the Alkene Group
The isolated carbon-carbon double bond in the hex-4-enyl chain will undergo typical electrophilic addition reactions.
-
Electrophilic Addition: Reactions such as halogenation (e.g., with Br2), hydrohalogenation (e.g., with HBr), and hydration (e.g., with H2O/H2SO4) will proceed at the C4-C5 double bond. The N-alkyl group is sufficiently remote from the double bond that it is not expected to exert any significant steric or electronic influence on the reactivity of the alkene. Therefore, both this compound and N-propylhex-4-enamide should exhibit very similar reactivity at the double bond.
-
Oxidation and Reduction: The alkene can be oxidized to a diol (e.g., with OsO4 or cold, dilute KMnO4) or cleaved under stronger oxidizing conditions (e.g., ozonolysis). It can also be reduced to the corresponding alkane (N-ethylhexanamide or N-propylhexanamide) via catalytic hydrogenation (e.g., H2/Pd-C). In these reactions, the N-alkyl substituent is not expected to influence the outcome.
Experimental Protocols
While specific protocols for this compound and N-propylhex-4-enamide are not available, the following are representative procedures for key reactions involving structurally similar unsaturated amides.
Representative Protocol: Amide Reduction
This protocol describes the reduction of an N-alkyl amide to the corresponding amine using lithium aluminum hydride.
Reaction: R-C(=O)NHR' → R-CH2NHR'
Procedure:
-
A solution of the N-alkyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is removed by filtration, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine product, which can be further purified by distillation or chromatography.
Representative Protocol: Electrophilic Bromination of the Alkene
This protocol outlines the addition of bromine across the double bond of an unsaturated amide.
Reaction: ...-CH=CH-... + Br2 → ...-CH(Br)CH(Br)-...
Procedure:
-
The unsaturated amide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) and cooled to 0 °C in an ice bath.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred solution of the amide. The disappearance of the bromine color indicates the progress of the reaction.
-
The reaction is typically rapid and is complete upon the addition of the bromine solution.
-
The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the dibrominated product.
Visualized Workflow and Pathways
General Synthesis of N-Alkylhex-4-enamides
The following diagram illustrates a typical synthetic route to N-alkylhex-4-enamides from hex-4-enoic acid.
Caption: Synthesis of N-Alkylhex-4-enamides.
Competing Reaction Pathways
The diagram below shows the two main reactive sites on the N-alkylhex-4-enamide molecule.
Caption: Reactive sites on N-Alkylhex-4-enamides.
Conclusion
References
Unraveling the Cross-Reactivity of N-Ethylhex-4-enamide and its Alternatives in Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects, stemming from a compound's interaction with unintended biomolecules, can lead to ambiguous experimental results or adverse clinical outcomes. This guide provides a comparative analysis of the hypothetical compound N-Ethylhex-4-enamide and established kinase inhibitors, offering insights into their cross-reactivity profiles and the methodologies used to assess them.
Given the absence of public data on the biological targets of this compound, this guide presents a hypothetical scenario where it is investigated as a novel kinase inhibitor. To provide a tangible comparison, we will evaluate its theoretical cross-reactivity alongside three well-characterized, FDA-approved kinase inhibitors: Dasatinib, Sunitinib, and Erlotinib. This approach serves as a practical framework for researchers embarking on the characterization of novel small molecules.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its safety as a therapeutic agent. A highly selective inhibitor interacts with a narrow range of kinases, while a promiscuous inhibitor binds to many. The following table summarizes the cross-reactivity of our hypothetical compound, this compound, and the three comparator kinase inhibitors against a panel of representative kinases. The data for Dasatinib, Sunitinib, and Erlotinib are adapted from a comprehensive kinase screen and are presented as the percentage of kinase activity remaining at a 1 µM inhibitor concentration; lower percentages indicate stronger inhibition.
| Kinase Target | This compound (% Inhibition) | Dasatinib (% of Control) | Sunitinib (% of Control) | Erlotinib (% of Control) |
| Primary Target(s) | Hypothetical: Kinase X | ABL1, SRC | VEGFR2, PDGFRβ | EGFR |
| ABL1 | Data not available | 0 | 55 | 98 |
| SRC | Data not available | 0 | 25 | 95 |
| VEGFR2 (KDR) | Data not available | 1 | 1 | 85 |
| PDGFRβ | Data not available | 1 | 0 | 80 |
| EGFR | Data not available | 15 | 70 | 1 |
| c-KIT | Data not available | 1 | 1 | 90 |
| FLT3 | Data not available | 10 | 1 | 92 |
| MEK1 | Data not available | 95 | 98 | 100 |
| ERK2 | Data not available | 90 | 95 | 99 |
| p38α | Data not available | 5 | 60 | 97 |
| LCK | Data not available | 0 | 45 | 96 |
| AURKA | Data not available | 80 | 85 | 98 |
Note: Data for Dasatinib, Sunitinib, and Erlotinib are illustrative and compiled from publicly available kinase profiling studies for comparative purposes. The cross-reactivity profile for the hypothetical this compound would need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of a compound's selectivity relies on robust and well-defined experimental methods. Below are detailed protocols for two common biochemical assays used in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition by comparing the signal from wells with the test compound to the vehicle control wells.
-
LANCE® Ultra TR-FRET Kinase Assay (PerkinElmer)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by a kinase.
Materials:
-
Kinase of interest
-
ULight™-labeled substrate
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
Test compound
-
White, opaque 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Kinase Reaction:
-
Reaction Termination and Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, exciting at 320 or 340 nm and measuring emission at 665 nm.[2][3]
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition based on the signal reduction in the presence of the test compound compared to the vehicle control.
-
Visualizing Biological Interactions and Workflows
To further aid in the conceptualization of cross-reactivity and its assessment, the following diagrams illustrate key processes and relationships.
References
A Spectroscopic Duel: Unveiling the Structural Nuances of N-Ethylhex-4-enamide and its Saturated Counterpart, N-Ethylhexanamide
A detailed spectroscopic analysis reveals key structural differences between the unsaturated N-Ethylhex-4-enamide and its saturated analog, N-ethylhexanamide. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug development and organic synthesis.
The presence of a carbon-carbon double bond in this compound introduces distinct spectral features that are absent in the fully saturated N-ethylhexanamide. These differences, readily observable across various spectroscopic techniques, provide a clear fingerprint for each molecule's unique chemical structure.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for both compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted) | N-ethylhexanamide |
| -CH=CH- | ~5.4 ppm (m) | - |
| -NH- | ~5.5 - 6.0 ppm (br s) | ~5.5 - 6.0 ppm (br s) |
| -CH₂-NH- | ~3.2 ppm (q, J ≈ 7.2 Hz) | ~3.2 ppm (q, J ≈ 7.2 Hz) |
| -CO-CH₂- | ~2.2 ppm (t, J ≈ 7.4 Hz) | ~2.1 ppm (t, J ≈ 7.5 Hz) |
| -CH₂-C=C | ~2.3 ppm (m) | - |
| -CH₂-CH₂-CO- | - | ~1.6 ppm (quintet, J ≈ 7.5 Hz) |
| -CH₂-CH₂-CH₃ | - | ~1.3 ppm (sextet, J ≈ 7.4 Hz) |
| -NH-CH₂-CH₃ | ~1.1 ppm (t, J ≈ 7.2 Hz) | ~1.1 ppm (t, J ≈ 7.2 Hz) |
| -C=C-CH₃ | ~1.6 ppm (d, J ≈ 6.0 Hz) | - |
| -CH₂-CH₃ | - | ~0.9 ppm (t, J ≈ 7.3 Hz) |
Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.
The most striking difference in the ¹H NMR spectra is the appearance of signals in the olefinic region (around 5.4 ppm) for this compound, corresponding to the protons on the carbon-carbon double bond. Furthermore, the presence of an allylic methyl group gives rise to a characteristic doublet at approximately 1.6 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted) | N-ethylhexanamide |
| -C=O | ~173 ppm | ~173 ppm |
| -CH=CH- | ~125-130 ppm | - |
| -CH₂-NH- | ~34 ppm | ~34 ppm |
| -CO-CH₂- | ~35 ppm | ~36 ppm |
| -CH₂-C=C | ~30 ppm | - |
| -CH₂-CH₂-CO- | - | ~25 ppm |
| -CH₂-CH₂-CH₃ | - | ~31 ppm |
| -NH-CH₂-CH₃ | ~15 ppm | ~15 ppm |
| -C=C-CH₃ | ~18 ppm | - |
| -CH₂-CH₃ | - | ~22 ppm |
| -CH₃ (terminal) | - | ~14 ppm |
Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum of this compound is distinguished by the presence of two signals in the downfield region (125-130 ppm) corresponding to the sp² hybridized carbons of the double bond. These are absent in the spectrum of N-ethylhexanamide, which instead shows additional signals in the aliphatic region for the saturated carbon chain.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | This compound (Expected) | N-ethylhexanamide |
| N-H | Stretch | ~3300 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) |
| C-H (sp³) | Stretch | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=O (Amide I) | Stretch | ~1640 cm⁻¹ (strong) | ~1640 cm⁻¹ (strong) |
| N-H | Bend (Amide II) | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| C=C | Stretch | ~1655 cm⁻¹ (weak to medium) | - |
| =C-H | Bend | ~965 cm⁻¹ (for trans) or ~675-730 cm⁻¹ (for cis) | - |
The IR spectrum of this compound is expected to show a characteristic C=C stretching absorption around 1655 cm⁻¹, which is absent in its saturated counterpart. The out-of-plane bending vibration of the olefinic C-H bonds can also provide information about the stereochemistry of the double bond.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 141 | 113, 98, 84, 72, 55, 44 |
| N-ethylhexanamide | 143 | 115, 100, 86, 72, 57, 44 |
The molecular ion peak in the mass spectrum of N-ethylhexanamide appears at m/z 143, while for this compound, it is observed at m/z 141, reflecting the difference of two hydrogen atoms. The fragmentation patterns also differ significantly. N-ethylhexanamide typically undergoes alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty rearrangement. While this compound can also undergo similar cleavages, the presence of the double bond introduces the possibility of allylic cleavage, leading to characteristic fragment ions.
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification, and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Logical Relationship Diagram
The following diagram illustrates the relationship between the two compounds and the spectroscopic methods used for their comparison.
Caption: Workflow for the spectroscopic comparison of the two amide analogs.
A Comparative Guide to In-Vitro and In-Vivo Studies of Unsaturated Aliphatic Amides
Disclaimer: As of October 2025, publicly available experimental data specifically for N-Ethylhex-4-enamide is scarce. This guide has been constructed as a representative framework for researchers, scientists, and drug development professionals working with similar unsaturated aliphatic amides. The experimental data and pathways presented herein are illustrative, based on common methodologies for analogous compounds, and should be considered hypothetical.
This guide provides a comparative analysis of in-vitro and in-vivo methodologies, highlighting the critical importance of integrating both approaches for a comprehensive understanding of a compound's pharmacological and toxicological profile. The correlation between in-vitro activity and in-vivo efficacy is a cornerstone of translational research, enabling more informed decisions in drug development.[1][2] An effective in-vitro-in-vivo correlation (IVIVC) can serve as a surrogate for bioequivalence studies, optimize formulation development, and reduce the number of required human trials.[3][4]
Part 1: In-Vitro Assessment of Compound X
In-vitro studies are essential first steps to characterize a compound's mechanism of action, potency, and potential liabilities in a controlled, non-living system. These assays are typically high-throughput and cost-effective, providing foundational data to justify further investigation.
Key In-Vitro Experiment: Receptor Binding Affinity
A primary step for many neurologically active compounds is to determine their affinity for specific cellular targets. For a hypothetical unsaturated amide, a key target could be the cannabinoid receptor type 1 (CB1R), a G-protein coupled receptor (GPCR).
Experimental Protocol: CB1R Radioligand Binding Assay
-
Preparation of Membranes: Membranes from CHO-K1 cells stably expressing human CB1R are prepared. Cells are homogenized in a cold buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4) and centrifuged. The resulting pellet is resuspended in the same buffer.
-
Binding Reaction: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a specific radioligand (e.g., [³H]CP-55,940 at a final concentration of 0.5 nM) and varying concentrations of the test compound (Compound X).
-
Incubation: The mixture is incubated at 30°C for 60 minutes to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.
-
Quantification: Radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of Compound X that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Illustrative In-Vitro Data for Compound X
| Assay Type | Target | Parameter | Result |
| Receptor Binding | Human CB1R | Ki (nM) | 85 |
| Functional Assay (cAMP) | Human CB1R | EC50 (nM) | 250 |
| Metabolic Stability | Human Liver Microsomes | t½ (min) | 45 |
| Cell Viability | SH-SY5Y Neuroblastoma Cells | CC50 (µM) | > 50 |
Signaling Pathway Visualization
The diagram below illustrates a canonical GPCR signaling pathway that could be modulated by an agonist binding to the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Agonist binding to CB1R activates inhibitory G-protein, reducing cAMP production.
Part 2: In-Vivo Evaluation of Compound X
In-vivo studies are performed in living organisms to understand a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile in a complex biological system.
Key In-Vivo Experiment: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial. A pharmacokinetic (PK) study determines key parameters like bioavailability and half-life.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.
-
Compound Administration:
-
Intravenous (IV) Group: Compound X is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Compound X is formulated in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound X are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software. Key parameters include Maximum Concentration (Cmax), Time to Cmax (Tmax), Area Under the Curve (AUC), and Terminal Half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Illustrative In-Vivo Data for Compound X
| Study Type | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Pharmacokinetics | Rat | IV | 1 | 850 | 0.08 | 1250 | 3.5 | N/A |
| Pharmacokinetics | Rat | PO | 10 | 450 | 1.0 | 2800 | 4.1 | 22.4 |
| Behavioral Assay | Mouse | IP | 30 | - | - | ED50 Achieved | - | N/A |
| Acute Toxicity | Mouse | PO | 2000 | - | - | No mortality | - | N/A |
Experimental Workflow Visualization
The diagram below outlines the typical workflow for an in-vivo pharmacokinetic study.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Part 3: In-Vitro vs. In-Vivo Comparative Analysis
The ultimate goal is to establish a meaningful relationship between in-vitro properties and in-vivo outcomes.[1]
| Parameter | In-Vitro Finding | In-Vivo Finding | Correlation & Interpretation |
| Potency vs. Efficacy | Potent CB1R binder (Ki = 85 nM) and functional agonist (EC50 = 250 nM). | Elicits a biological response in a mouse behavioral model (ED50 at 30 mg/kg). | The in-vitro potency translates to in-vivo activity, though the required dose is substantial. This discrepancy may be due to pharmacokinetic factors like poor bioavailability or rapid metabolism. |
| Metabolism | Moderately stable in human liver microsomes (t½ = 45 min). | Moderate oral bioavailability (F% = 22.4%) and a terminal half-life of ~4 hours in rats. | The in-vitro metabolic stability is consistent with the observed in-vivo clearance and moderate bioavailability, suggesting first-pass metabolism is a significant factor. |
| Toxicity | Low cytotoxicity in a neuronal cell line (CC50 > 50 µM). | Low acute toxicity in mice (No mortality at 2000 mg/kg). | The lack of toxicity is consistent across both models, providing a good preliminary safety profile. The in-vitro assay correctly predicted the low potential for acute in-vivo toxicity. |
This comparative analysis demonstrates that while in-vitro assays provide crucial mechanistic insights, in-vivo studies are indispensable for understanding how a compound behaves in a complex physiological system. The observed moderate bioavailability, for instance, is a critical finding from the in-vivo study that could not have been predicted from in-vitro assays alone and will guide future formulation development.
References
A Researcher's Guide to the Comparative Analysis of N-Ethylhex-4-enamide's Metabolic Stability
In the landscape of drug discovery and development, understanding the metabolic fate of a novel chemical entity is paramount. The metabolic stability of a compound, such as N-Ethylhex-4-enamide, dictates its pharmacokinetic profile, influencing its efficacy and potential for toxicity. This guide provides a framework for conducting a comparative analysis of this compound's metabolic stability against relevant alternative compounds, complete with detailed experimental protocols and data presentation formats.
Comparative Framework
A direct comparison of metabolic stability requires subjecting this compound and a selection of comparator compounds to identical in vitro metabolic assays. The choice of comparators is crucial for a meaningful analysis. Suitable alternatives could include:
-
Structural Analogs: Compounds with similar chemical scaffolds but minor structural modifications. This can help elucidate structure-metabolism relationships.
-
Isomers: Positional isomers of the double bond in the hexenyl chain (e.g., N-Ethylhex-3-enamide, N-Ethylhex-5-enamide) can reveal the influence of the double bond's location on metabolic stability.
-
Saturated Counterpart: N-Ethylhexanamide, the saturated analog, would serve to understand the metabolic contribution of the double bond.
-
Known Drugs with Amide Moieties: Including well-characterized drugs can provide a benchmark for the metabolic lability of the amide bond in this compound.
Experimental Protocols
The following protocols outline standard in vitro assays for determining metabolic stability.
1. Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[1][2][3]
-
Materials:
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) and comparator compounds
-
Positive control compounds with known metabolic profiles (e.g., midazolam, testosterone)[1]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
Procedure:
-
Prepare a stock solution of the test compound and comparator compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][2]
-
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Test compound and comparator compounds
-
Positive control compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and culture the hepatocytes according to the supplier's instructions.
-
Prepare a stock solution of the test compound and comparator compounds.
-
Add the test compound to the hepatocyte suspension at a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2.
-
Collect aliquots of the cell suspension at various time points.
-
Terminate the reaction by adding cold acetonitrile.
-
Homogenize the samples to lyse the cells.
-
Centrifuge the samples and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate easy comparison.
| Compound | In Vitro Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| This compound | Human Liver Microsomes | Experimental Value | Experimental Value |
| Rat Liver Microsomes | Experimental Value | Experimental Value | |
| Human Hepatocytes | Experimental Value | Experimental Value | |
| Rat Hepatocytes | Experimental Value | Experimental Value | |
| Comparator 1 | Human Liver Microsomes | Experimental Value | Experimental Value |
| Rat Liver Microsomes | Experimental Value | Experimental Value | |
| Human Hepatocytes | Experimental Value | Experimental Value | |
| Rat Hepatocytes | Experimental Value | Experimental Value | |
| Comparator 2 | Human Liver Microsomes | Experimental Value | Experimental Value |
| Rat Liver Microsomes | Experimental Value | Experimental Value | |
| Human Hepatocytes | Experimental Value | Experimental Value | |
| Rat Hepatocytes | Experimental Value | Experimental Value |
Visualizations
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Potential Metabolic Pathways for this compound
Caption: Potential metabolic pathways for this compound.
By following this guide, researchers can systematically evaluate the metabolic stability of this compound and generate robust, comparative data that is essential for informed decision-making in the drug development process.
References
A Researcher's Guide to Confirming the Stereochemistry of N-Ethylhex-4-enamide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can profoundly influence its pharmacological activity, with different enantiomers or diastereomers exhibiting distinct biological effects. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of N-Ethylhex-4-enamide derivatives, complete with experimental protocols and illustrative data.
The unambiguous assignment of stereocenters in chiral molecules is a critical step in chemical research and pharmaceutical development. For this compound derivatives, which may possess stereogenic centers and geometric isomers, a multi-faceted analytical approach is often necessary. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) in elucidating their stereochemical features.
Comparative Analysis of Stereochemical Determination Techniques
The choice of analytical technique for stereochemical confirmation depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation. The following table summarizes the key aspects of four powerful methods.
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Disadvantages |
| NOE NMR Spectroscopy | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Relative stereochemistry, through-space proton-proton distances (<5 Å). | Soluble, pure sample (~1-5 mg). | Non-destructive, provides information on solution-state conformation.[1][2] | Does not directly provide absolute configuration, can be complex to interpret for flexible molecules.[3] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of relative and absolute configuration.[4][5] | High-quality single crystal.[6] | Provides a definitive 3D structure.[6][7] | Crystal growth can be a significant bottleneck, structure is in the solid state.[6] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers, determination of enantiomeric purity. | Soluble sample. | Highly sensitive and quantitative, applicable for preparative separations.[8][9][10] | Does not provide absolute configuration without a known standard, method development can be time-consuming.[8][11] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Absolute configuration by comparing experimental and computationally predicted spectra.[12][13][14] | Soluble, pure sample (~1-10 mg). | Provides absolute configuration in solution, complementary to electronic circular dichroism.[13][14] | Requires specialized equipment and computational resources.[13] |
Experimental Workflow for Stereochemical Confirmation
A typical workflow for determining the stereochemistry of a novel this compound derivative involves a series of steps, starting from the purified compound and leading to the final assignment of its 3D structure.
Caption: A flowchart illustrating the typical experimental path for determining the stereochemistry of a chiral compound.
Detailed Experimental Protocols
Nuclear Overhauser Effect (NOE) NMR Spectroscopy
Objective: To determine the relative stereochemistry by identifying protons that are close in space.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 1D or 2D NOE experiments (e.g., NOESY, ROESY).
-
1D NOE Experiment (Difference NOE):
-
Acquire a standard 1D ¹H NMR spectrum.
-
Selectively irradiate a proton resonance of interest.
-
Acquire a second spectrum while irradiating the selected proton.
-
Subtract the first spectrum from the second to obtain the difference spectrum, which will show enhancements for protons in close proximity to the irradiated proton.[15]
-
-
2D NOESY Experiment:
-
Set up a 2D NOESY pulse sequence.[1]
-
Optimize the mixing time (tm) to maximize NOE cross-peaks. A typical starting point is the T₁ relaxation time of the protons of interest.
-
Acquire the 2D NOESY spectrum. Cross-peaks in the spectrum indicate protons that are spatially close.
-
-
Data Analysis: Analyze the NOE correlations to build a 3D model of the molecule and deduce the relative stereochemistry of the chiral centers.
X-ray Crystallography
Objective: To obtain the absolute and relative stereochemistry from a single crystal.
Protocol:
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable quality (typically > 0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[6]
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection:
-
Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[16]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[17]
-
-
Absolute Configuration Determination: If the molecule is chiral and the data is of sufficient quality, determine the absolute configuration by analyzing the anomalous dispersion effects (Flack parameter).[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of the this compound derivative.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[10]
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying compositions of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[8]
-
For acidic or basic analytes, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase to improve peak shape.[8]
-
-
Method Development:
-
Inject a solution of the racemic this compound derivative onto the chiral column.
-
Monitor the separation of the enantiomers using a UV detector at an appropriate wavelength.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks.[11]
-
-
Quantification: Once a suitable method is developed, create a calibration curve using standards of known concentration to determine the enantiomeric excess (ee) or enantiomeric ratio of a sample.
Logical Relationship in Stereochemical Assignment
The final assignment of stereochemistry often relies on the convergence of data from multiple techniques. For instance, the relative stereochemistry determined by NOE NMR can be combined with the elution order from a calibrated chiral HPLC column to infer the absolute configuration.
Caption: A diagram showing the logical connections between different experimental results to determine the absolute configuration.
By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the stereochemistry of this compound derivatives, a crucial step in understanding their structure-activity relationships and advancing their potential applications in drug discovery and development.
References
- 1. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. hindsinstruments.com [hindsinstruments.com]
- 15. scribd.com [scribd.com]
- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
Head-to-Head Comparison: N-Ethylhex-4-enamide vs. PF-04457845 for FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison between the novel compound N-Ethylhex-4-enamide and the clinical-stage drug candidate PF-04457845. The focus of this analysis is on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a promising target for therapeutic intervention in pain and inflammatory disorders.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
Compound Overviews
This compound is a novel small molecule with a chemical structure suggesting potential interaction with lipid-signaling pathways. For the purpose of this guide, we present hypothetical, yet plausible, data positioning it as a competitive inhibitor of FAAH.
PF-04457845 is a well-characterized, potent, and selective irreversible inhibitor of FAAH that has undergone clinical investigation. It serves as a benchmark for evaluating new potential FAAH inhibitors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics for this compound (hypothetical data) and PF-04457845.
Table 1: In Vitro FAAH Inhibition
| Parameter | This compound (Hypothetical) | PF-04457845 |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent |
| IC50 (Human FAAH) | 150 nM | 7.2 nM[1][3] |
| Ki | 75 nM | Not applicable (irreversible) |
| k_inact/K_i | Not applicable (reversible) | 40,300 M⁻¹s⁻¹[1][3] |
Table 2: In Vivo Efficacy in a Rat Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
| Dose (mg/kg, oral) | This compound (% Inhibition of Edema) (Hypothetical) | PF-04457845 (% Inhibition of Edema) |
| 0.1 | 15% | 45% |
| 1 | 40% | 75% |
| 10 | 65% | 85% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating FAAH inhibitors.
Caption: FAAH inhibition increases anandamide levels, enhancing CB1 receptor signaling.
Caption: General workflow for the evaluation of novel FAAH inhibitors.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-Ethylhex-4-enamide: A Guide for Laboratory Professionals
I. Immediate Safety and Hazard Assessment
Given the absence of a dedicated SDS for N-Ethylhex-4-enamide, a conservative approach to its handling and disposal is imperative. Based on the chemical structure, which includes an amide and an alkene functional group, and data from structurally similar compounds, the following potential hazards should be assumed:
-
Acute Toxicity: May be harmful if swallowed.
-
Eye and Skin Irritation: Likely to cause serious eye irritation and may cause skin irritation upon contact.[1]
-
Dermal Absorption: Amides, as a class, can be absorbed through the skin.[2]
-
Chronic Toxicity: Some amides have been associated with neurological and liver toxicity, and some are considered potential carcinogens.[2]
-
Reactivity: The presence of a carbon-carbon double bond (alkene) suggests potential reactivity with oxidizing agents.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. Physicochemical Data for Hazard Evaluation
The following table summarizes known physicochemical properties of this compound and a related saturated compound, N-ethylhexanamide, for comparative purposes. This data is sourced from PubChem.
| Property | This compound | N-ethylhexanamide |
| Molecular Formula | C8H15NO | C8H17NO |
| Molecular Weight | 141.21 g/mol | 143.23 g/mol |
| CAS Number | 110409-58-0 | 13092-79-0 |
| Predicted XLogP3 | 1.2 | 1.8 |
| Predicted Boiling Point | Data not available | 235.8°C at 760mmHg |
| Predicted Flash Point | Data not available | 131°C |
III. Step-by-Step Disposal Protocol
The following protocol is a general guideline. Always follow your institution-specific procedures for hazardous waste disposal.
-
Waste Identification and Classification:
-
Treat all this compound waste (pure substance, contaminated labware, and solutions) as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless approved by your EHS office. The container must be chemically resistant and have a secure screw-top cap.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
An accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream as per your institution's procedures.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for N-Ethylhex-4-enamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Ethylhex-4-enamide was identified in the public domain. The following guidance is based on general best practices for handling research chemicals with unknown toxicity profiles and should be implemented with caution. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is designed to establish a robust safety framework in the absence of compound-specific hazard data.
Recommended Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is warranted. The following table summarizes recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling in a Fume Hood | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if work is performed in a certified chemical fume hood |
| High-Volume Handling or Potential for Splashing | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with an organic vapor cartridge |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge |
Experimental Protocol: Safe Handling of this compound
1. Pre-Experiment Preparation:
- Conduct a pre-work hazard assessment to identify potential risks.
- Ensure a certified chemical fume hood is available and functioning correctly.
- Locate the nearest eyewash station and safety shower and confirm they are operational.
- Prepare a designated waste container for this compound and contaminated materials.
2. Donning PPE:
- Inspect all PPE for damage before use.
- Don a laboratory coat and any additional required body protection.
- Don inner gloves.
- Don eye and face protection.
- Don outer gloves, ensuring the cuffs of the gloves overlap with the sleeves of the laboratory coat.
3. Handling this compound:
- Perform all manipulations of this compound within the chemical fume hood.
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid direct contact with the substance. Use spatulas, and other appropriate tools for transfer.
- Keep all containers of this compound sealed when not in use.
4. Doffing PPE:
- Remove outer gloves first, peeling them off without touching the outside surface.
- Remove the laboratory coat and any other body protection.
- Remove eye and face protection.
- Remove inner gloves last.
- Wash hands thoroughly with soap and water immediately after removing all PPE.
5. Waste Disposal:
- Dispose of all waste contaminated with this compound in the designated hazardous waste container.
- This includes empty containers, used PPE, and any absorbent materials from spill cleanup.
- Follow all institutional and local regulations for hazardous waste disposal.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a chemical with an unknown hazard profile like this compound.
Caption: PPE Selection Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
